molecular formula C22H27N3O5S B2485291 ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-72-4

ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2485291
CAS No.: 864925-72-4
M. Wt: 445.53
InChI Key: HEGPEFUUHQNTIH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative featuring a fused thiophene-pyridine core. Key structural elements include:

  • Position 3: A carbamoyl group, enhancing polarity and hydrogen-bonding capacity.
  • Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and enzyme modulators.

Properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-5-12-30-15-8-6-14(7-9-15)20(27)24-21-18(19(23)26)16-10-11-25(13-17(16)31-21)22(28)29-4-2/h6-9H,3-5,10-13H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPEFUUHQNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of approximately 396.48 g/mol. The presence of the butoxybenzamido group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar thieno[2,3-c]pyridine structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of mitochondrial membrane potential.

Case Study: Apoptosis Induction in Cancer Cells

A study focused on the effects of thieno[2,3-c]pyridine derivatives on human promyelocytic leukemia HL-60 cells demonstrated that these compounds could significantly reduce cell proliferation and induce apoptosis in a concentration-dependent manner. The mechanism involved:

  • Caspase Activation : Increased caspase-3 activity.
  • Bax/Bcl-2 Modulation : Upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2.
  • Intracellular Calcium Increase : Elevated intracellular calcium levels leading to enhanced reactive oxygen species (ROS) production.

The results suggest that this compound may possess similar apoptotic-inducing properties as observed in related compounds .

Antimicrobial Activity

In addition to anticancer effects, thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine have shown activity against various bacteria and fungi.

Antibacterial Screening

A screening study assessed the antibacterial activity of several synthesized thieno[2,3-c]pyridine derivatives against common pathogens such as:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

Results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:

  • Formation of Thienopyridine Core : Utilizing appropriate reagents under controlled conditions.
  • Substitution Reactions : Introducing the butoxybenzamido group to enhance biological activity.

Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
AnticancerInduces apoptosis via caspase activation and mitochondrial modulation
AntimicrobialExhibits activity against Gram-positive/negative bacteria and fungi

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differentiation

The compound is compared to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3, C₁₅H₂₂N₂O₄S), a structurally related analog documented in .

Table 1: Structural and Functional Comparison
Feature Target Compound Ethyl 2-amino-6-boc Analog
Core Structure Thieno[2,3-c]pyridine with 4,5-dihydro ring Thieno[2,3-c]pyridine with 4,7-dihydro ring
Position 2 Substituent 4-butoxybenzamido (C₄H₉O-C₆H₄-CONH-) Amino group (-NH₂)
Position 3 Substituent Carbamoyl (-CONH₂) Hydrogen (unsubstituted)
Position 6 Substituent Ethyl carboxylate (-COOEt) Boc-protected amine (-Boc)
Molecular Formula C₂₁H₂₄N₃O₅S C₁₅H₂₂N₂O₄S
Predicted Solubility Moderate (polar carbamoyl vs. lipophilic butoxybenzamido) Lower (Boc group increases hydrophobicity)
Potential Use Drug candidate (targeted enzyme inhibition) Synthetic intermediate (Boc protection for amine handling)

Functional Implications

  • Substituent Effects: The 4-butoxybenzamido group in the target compound likely enhances membrane permeability compared to the simpler amino group in the analog . The carbamoyl group (vs. unsubstituted Position 3 in the analog) may improve aqueous solubility and target binding via hydrogen bonding. Ethyl carboxylate vs. Boc-protected amine: The former is metabolically labile (prone to hydrolysis), while the latter serves as a protective group for amine functionality in synthetic workflows .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or toxicological studies on the target compound are absent in the provided evidence. Comparisons are inferred from structural analysis.
  • Future Directions : Experimental studies on solubility, stability, and bioactivity are required to validate hypotheses derived from structural comparisons.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and selectivity?

  • Methodological Answer : A stepwise approach is critical. Begin with cyclization reactions to construct the thieno[2,3-c]pyridine core, followed by sequential functionalization of the carbamoyl and benzamido groups. Reaction conditions such as temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) must be tightly controlled to minimize side reactions. Catalysts like DMAP or HOBt can enhance coupling efficiency during amide bond formation. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm backbone connectivity and substituent positions.
  • X-ray crystallography for resolving stereochemistry and bond angles (e.g., thieno-pyridine ring geometry) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • FT-IR spectroscopy to identify functional groups (e.g., carbamoyl C=O stretches at ~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow hazard codes P201 and P210 ( ):

  • Avoid ignition sources and store in a cool, dry environment.
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between batches be resolved?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with UV/Vis detection (λ = 254 nm) to assess batch-to-batch impurities.
  • Stability Testing : Expose batches to controlled light/moisture and compare degradation profiles via LC-MS.
  • Bioassay Replication : Repeat assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) with internal controls .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with modified benzamido (e.g., methoxy → hydroxy) or carbamoyl groups.
  • Biological Profiling : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How to design experiments assessing stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at pH 2–10 (buffer solutions) and 40–60°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS/MS.
  • Temperature-Dependent NMR : Track structural changes (e.g., ring-opening) at elevated temperatures .

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